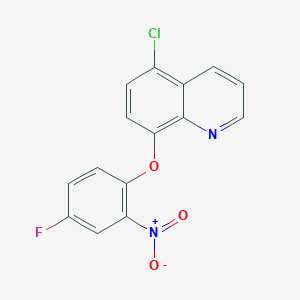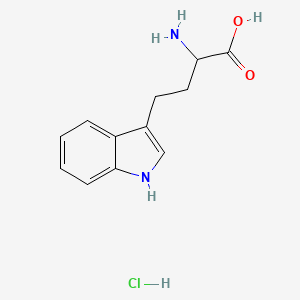
2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride” is an organonitrogen compound and an organooxygen compound . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H14N2O2 . The exact mass is 218.256 . The structure includes an indole ring linked to a butanoic acid chain with an amino group .Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 254.72 . It has a density of 1.3±0.1 g/cm3, a boiling point of 457.1±40.0 °C at 760 mmHg, and a flash point of 230.3±27.3 °C . It has 4 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Urease Inhibitors :
- In 2018, Nazir et al. synthesized novel indole-based hybrid oxadiazole scaffolds that included 4-(1H-indol-3-yl)butanoic acid. These molecules were found to be potent inhibitors of the urease enzyme, suggesting their potential as therapeutic agents in drug designing programs (Nazir et al., 2018).
Corrosion Inhibition :
- Schiff bases derived from L-Tryptophan, which is structurally related to 2-Amino-4-(1H-indol-3-yl)butanoic acid, were studied by Vikneshvaran and Velmathi in 2017 for their effects on the corrosion inhibition of stainless steel in acidic environments. This research highlights the potential of indole derivatives in materials science (Vikneshvaran & Velmathi, 2017).
Synthesis of Indolines and Indoles :
- Research by Dunetz and Danheiser in 2005 demonstrated that ynamides could react with conjugated enynes to afford substituted indolines and indoles, using starting materials derived from 3-butynylamine. This synthesis pathway could potentially include 2-Amino-4-(1H-indol-3-yl)butanoic acid derivatives (Dunetz & Danheiser, 2005).
Antimicrobial Activity :
- Mickevičienė et al. in 2015 synthesized derivatives of 3-[(2-hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, demonstrating significant antimicrobial activity against various pathogens. This research indicates the potential use of such compounds in antimicrobial applications (Mickevičienė et al., 2015).
Antidiabetic Agents :
- A study by Nazir et al. in 2018 focused on indolyl butanoic acid derivatives, which were tested for their antidiabetic potential via inhibition of the α-glucosidase enzyme. This indicates the possibility of using these compounds in the development of new antidiabetic medications (Nazir et al., 2018).
Anticorrosive Properties :
- In 2019, Vikneshvaran and Velmathi conducted another study on L-Tryptophan-based chiral Schiff bases, which are structurally related to 2-Amino-4-(1H-indol-3-yl)butanoic acid, examining their effectiveness in inhibiting corrosion of carbon steel in an acidic environment (Vikneshvaran & Velmathi, 2019).
Eigenschaften
IUPAC Name |
2-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11;/h1-4,7,10,14H,5-6,13H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHQFKHGVKKDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

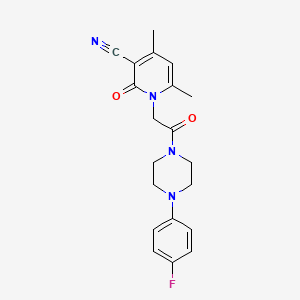
![N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B2651121.png)

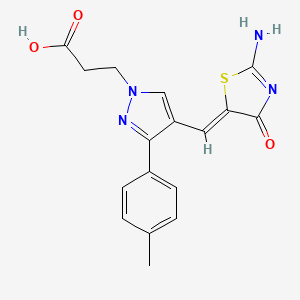
![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)
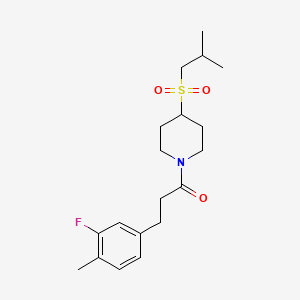
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2651131.png)

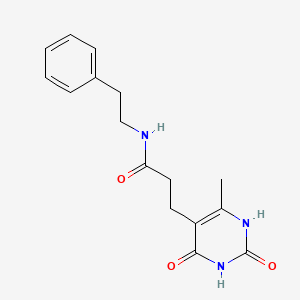
![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)
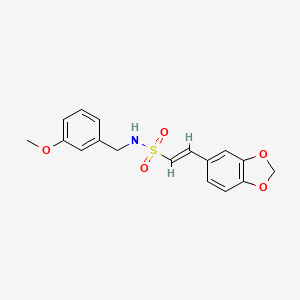
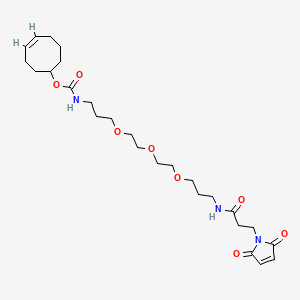
![Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B2651138.png)
